molecular formula C13H22ClNO2 B6168541 1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride CAS No. 1823429-79-3

1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride

Cat. No.: B6168541
CAS No.: 1823429-79-3
M. Wt: 259.77 g/mol
InChI Key: GDJBWPBFYIEBNG-UHFFFAOYSA-N
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Description

1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride is a chemical compound with a complex structure that includes an amino group, a phenyl ring substituted with a propan-2-yloxy group, and a butan-2-ol backbone

Preparation Methods

The synthesis of 1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the phenyl ring substituted with the propan-2-yloxy group This can be achieved through an etherification reaction where a phenol derivative reacts with an appropriate alkyl halide under basic conditionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The amino group can be reduced to form an amine or other derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration

Scientific Research Applications

1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the phenyl ring play crucial roles in binding to these targets, while the butan-2-ol moiety may influence the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride include:

    1-amino-1-[4-(propan-2-yloxy)phenyl]propan-2-ol hydrochloride: This compound has a similar structure but with a shorter carbon chain in the backbone, which may affect its reactivity and applications.

    1-amino-1-[4-(propan-2-yloxy)phenyl]ethanol hydrochloride: This compound has an even shorter carbon chain, which can lead to different chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties.

Properties

CAS No.

1823429-79-3

Molecular Formula

C13H22ClNO2

Molecular Weight

259.77 g/mol

IUPAC Name

1-amino-1-(4-propan-2-yloxyphenyl)butan-2-ol;hydrochloride

InChI

InChI=1S/C13H21NO2.ClH/c1-4-12(15)13(14)10-5-7-11(8-6-10)16-9(2)3;/h5-9,12-13,15H,4,14H2,1-3H3;1H

InChI Key

GDJBWPBFYIEBNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=C(C=C1)OC(C)C)N)O.Cl

Purity

95

Origin of Product

United States

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